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Compound of Interest

Compound Name: GW274150 phosphate

Cat. No.: B15614142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and

bioavailability of GW274150 phosphate, a potent and highly selective inhibitor of inducible

nitric oxide synthase (iNOS). The information presented herein is collated from preclinical

studies and is intended to support further research and development efforts.

Core Pharmacokinetic Parameters
GW274150 has been demonstrated to be a long-acting and orally active iNOS inhibitor.[1] Its

pharmacokinetic profile in healthy rats and mice is characterized by a biphasic elimination

pattern.[2][3] The compound exhibits high oral bioavailability, exceeding 90% in both rats and

mice.[2][3]

Below is a summary of the key quantitative pharmacokinetic and pharmacodynamic data for

GW274150.
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Parameter Species Value
Route of
Administration

Citation

Terminal Half-life

(t½)
Rat ~6 hours - [2][3]

Mouse ~6 hours - [2][3]

Oral

Bioavailability
Rat >90% Oral [2][3]

Mouse >90% Oral [2][3]

ED₅₀ (inhibition

of LPS-induced

plasma NOₓ)

Mouse
3.2 ± 0.7 mg/kg

(after 14h)

Intraperitoneal

(i.p.)
[2][3]

Mouse
3.8 ± 1.5 mg/kg

(after 14h)
Oral [2][3]

IC₅₀ (intracellular

iNOS in J774

cells)

- 0.2 ± 0.04 µM - [2]

Steady State Kd

(human iNOS)
- <40 nM - [2][3]

Mechanism of Action and Selectivity
GW274150 is a potent, time-dependent, and highly selective inhibitor of human iNOS.[2][3] It

functions as an arginine-competitive, NADPH-dependent inhibitor.[2][3] This selectivity is a key

feature, with significantly lower potency against endothelial NOS (eNOS) and neuronal NOS

(nNOS). In rat tissues, GW274150 was found to be over 260-fold and 219-fold more selective

for iNOS compared to eNOS and nNOS, respectively.[2][3][4] For human NOS isoforms, the

selectivity for iNOS is greater than 100-fold over eNOS and greater than 80-fold over nNOS.[2]

[3][4]

The following diagram illustrates the inhibitory mechanism of GW274150 on the iNOS signaling

pathway.
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Mechanism of GW274150 as a competitive iNOS inhibitor.

Experimental Protocols
The pharmacokinetic and pharmacodynamic data for GW274150 have been established

through a series of preclinical in vitro and in vivo experiments.

3.1. In Vivo Pharmacokinetic Studies

Subjects: Healthy rats and mice were used for these studies.[2][3]

Dosing: While specific dose ranges for the pharmacokinetic profiling are not detailed in the

provided results, the pharmacodynamic effects were assessed at doses such as 30 mg/kg
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and 100 mg/kg administered intraperitoneally.[2] For oral administration, a dose of 3.8 ± 1.5

mg/kg was effective.[2][3]

Sample Collection: Plasma samples were collected at various time points to determine the

drug concentration.

Analytical Method: The concentration of GW274150 in plasma was likely determined using a

validated bioanalytical method, though the specific technique (e.g., LC-MS/MS) is not

explicitly stated in the search results.

3.2. In Vivo Pharmacodynamic Assessment (Inhibition of LPS-Induced NO Production)

Model: Lipopolysaccharide (LPS) was administered to mice to induce an inflammatory

response and subsequent production of nitric oxide (NO).[2]

Intervention: GW274150 was administered either intraperitoneally or orally.[2][3]

Measurement of NO levels: Plasma levels of total nitrate and nitrite (NOx) were measured as

an indicator of NO production. The method involved diluting plasma samples and using a

chemiluminescence detector to quantify nitrite after the enzymatic conversion of nitrate to

nitrite.[2]

3.3. In Vitro iNOS Inhibition Assay (J774 cells)

Cell Line: J774, a murine macrophage-like cell line, was used to assess the intracellular

inhibition of iNOS.[2]

Method: The cells were likely stimulated to express iNOS, and then incubated with varying

concentrations of GW274150. The inhibitory activity was then determined by measuring the

reduction in NO production, likely through the Griess assay or a similar method.

The following diagram provides a generalized workflow for the in vivo pharmacokinetic studies.
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Generalized workflow for in vivo pharmacokinetic studies.

Bioavailability
GW274150 demonstrates excellent oral bioavailability in both rats and mice, reported to be

greater than 90%.[2][3] This high bioavailability is consistent with the similar ED₅₀ values

observed for inhibiting LPS-induced plasma NOx levels in mice after both oral and

intraperitoneal administration.[2]
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Human Pharmacokinetic Data
While GW274150 has been investigated in at least two clinical trials (NCT00370435,

NCT00379990), the pharmacokinetic data from these human studies are not publicly available

at present.[5]

Conclusion
GW274150 phosphate is a highly selective and potent iNOS inhibitor with a favorable

preclinical pharmacokinetic profile, including a long half-life and high oral bioavailability in

rodents. These characteristics have made it a valuable tool in numerous animal models of

inflammatory diseases. Further research, particularly the public disclosure of human

pharmacokinetic data, will be crucial in determining its therapeutic potential in clinical settings.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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